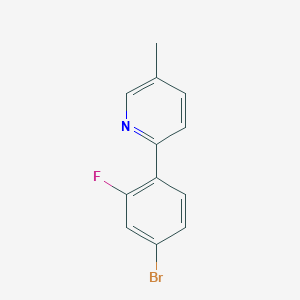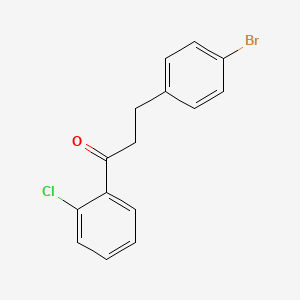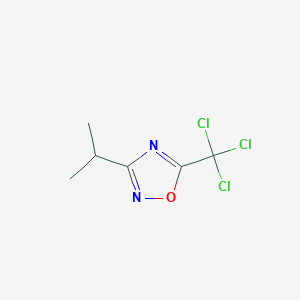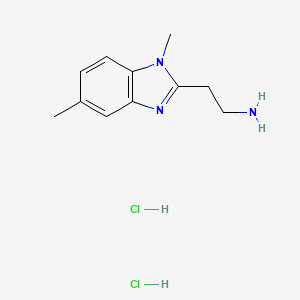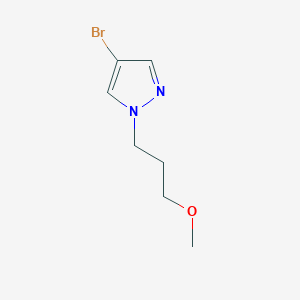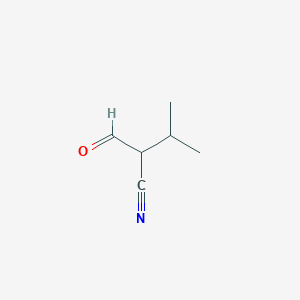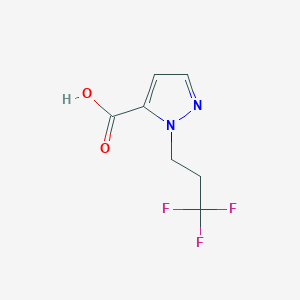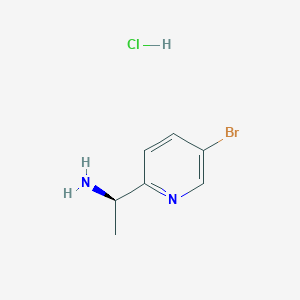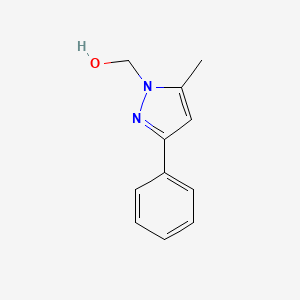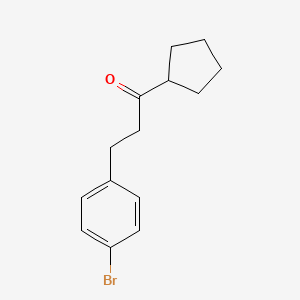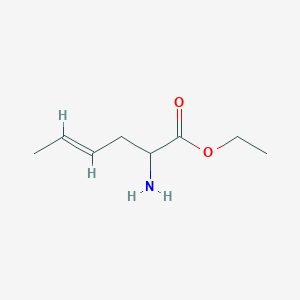![molecular formula C10H9F3O4 B1532324 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid CAS No. 1251924-67-0](/img/structure/B1532324.png)
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid
説明
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid is a chemical compound characterized by its unique structure, which includes a trifluoroethoxy group attached to a phenolic ring, further connected to an acetic acid moiety. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid typically involves the reaction of 2,2,2-trifluoroethanol with phenol derivatives under controlled conditions. The reaction can be facilitated by using strong bases such as sodium hydride (NaH) and coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the aforementioned reagents. The process is optimized to ensure high yield and purity, often involving multiple purification steps to remove any impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions are less common but can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions can occur at the phenolic oxygen, often involving electrophilic substitution with reagents like acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, acidic or neutral conditions.
Reduction: LiAlH₄, anhydrous ether.
Substitution: Acyl chlorides, pyridine, room temperature.
Major Products Formed:
Oxidation: Carboxylic acids, phenols.
Reduction: Alcohols.
Substitution: Acylated phenols.
科学的研究の応用
Chemistry: In chemistry, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid is used as an intermediate in the synthesis of more complex molecules. Its trifluoroethoxy group is particularly useful in enhancing the stability and reactivity of the compounds it is part of.
Biology: In biological research, the compound is used to study enzyme inhibition and receptor binding. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for drug design, especially in the treatment of diseases involving oxidative stress and inflammation.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and polymers. Its chemical properties make it suitable for use in coatings, adhesives, and other materials requiring enhanced chemical resistance.
作用機序
The mechanism by which 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound's ability to penetrate biological membranes, allowing it to reach its targets more effectively. The acetic acid moiety can act as a hydrogen bond donor or acceptor, facilitating interactions with biological molecules.
類似化合物との比較
2-(2,2,2-Trifluoroethoxy)phenol
2-(2,2,2-Trifluoroethoxy)benzoic acid
2-(2,2,2-Trifluoroethoxy)phenylboronic acid
Uniqueness: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid stands out due to its combination of a trifluoroethoxy group and an acetic acid moiety. This combination provides unique chemical properties that are not found in the other similar compounds, making it particularly useful in specific applications.
特性
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c11-10(12,13)6-17-8-4-2-1-3-7(8)16-5-9(14)15/h1-4H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZSYZSAZKLYJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


